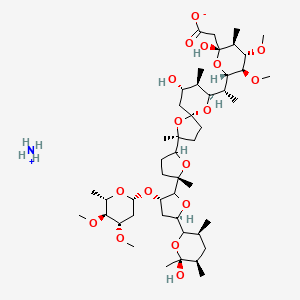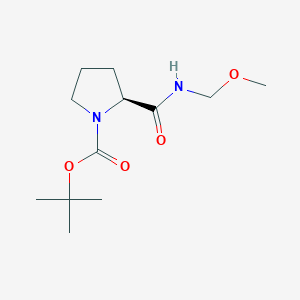
Plastochromanol; D-gamma-Tocotrienol; (c)(3/4)-Tocotrienol
概要
説明
Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol: are members of the vitamin E family, which are known for their antioxidant properties. These compounds are naturally occurring and can be found in various plant sources, including vegetable oils, nuts, and seeds. They play a crucial role in protecting cells from oxidative damage and have been studied for their potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol typically involves the condensation of a chromanol ring with a phytyl or geranylgeranyl side chain. The reaction conditions often require the use of strong acids or bases to facilitate the condensation process. For example, the synthesis of D-gamma-Tocotrienol can be achieved through the alkylation of 2-methyl-6-hydroxychroman with geranylgeranyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of these compounds usually involves extraction from natural sources followed by purification. For instance, D-gamma-Tocotrienol can be extracted from palm oil, which is a rich source of tocotrienols. The extraction process typically involves solvent extraction, followed by chromatographic techniques to purify the desired compound.
化学反応の分析
Types of Reactions
Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones, which are less active forms.
Reduction: The quinones formed from oxidation can be reduced back to their original forms.
Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Original tocotrienol forms
Substitution: Alkylated or acylated tocotrienols
科学的研究の応用
Chemistry: Used as antioxidants in various chemical formulations to prevent oxidative degradation.
Biology: Studied for their role in protecting cells from oxidative stress and their potential in promoting cell health.
Medicine: Investigated for their potential in preventing and treating chronic diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Used in the food and cosmetic industries as natural preservatives and anti-aging agents.
作用機序
The primary mechanism by which Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol exert their effects is through their antioxidant activity. They scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. These compounds also modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation.
類似化合物との比較
Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol are unique compared to other members of the vitamin E family, such as alpha-tocopherol, due to their unsaturated side chains, which confer distinct biological activities. Similar compounds include:
Alpha-Tocopherol: The most common form of vitamin E, known for its potent antioxidant activity.
Beta-Tocotrienol: Another member of the tocotrienol family with similar antioxidant properties.
Delta-Tocotrienol: Known for its anti-cancer properties and ability to modulate cholesterol levels.
特性
IUPAC Name |
2,7,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXNTMVVOOBZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B8066920.png)


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B8066938.png)




amino}phenyl)boronic acid](/img/structure/B8066995.png)
